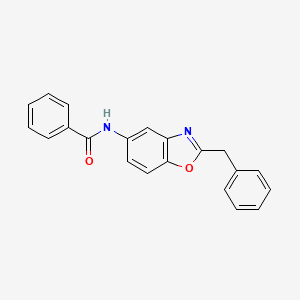

N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide

Description

Significance of the Benzoxazole (B165842) Scaffold in Contemporary Chemical Biology and Drug Discovery Research

The benzoxazole ring system, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is a privileged scaffold in medicinal chemistry and drug discovery. nih.govjocpr.com Its structural similarity to naturally occurring nucleic bases like adenine (B156593) and guanine (B1146940) allows it to interact with biological macromolecules, making it a valuable starting point for the development of new therapeutic agents. jocpr.comchemistryjournal.net

Benzoxazole derivatives exhibit a remarkable breadth of biological activities, a fact that has fueled extensive research into their potential applications. nih.govdntb.gov.ua These activities include:

Antimicrobial Properties: Numerous studies have demonstrated the efficacy of benzoxazole derivatives against a range of microbial pathogens. They have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govjocpr.comnih.gov Some derivatives have even displayed activity comparable to existing standard drugs. researchgate.net

Anticancer Activity: The benzoxazole nucleus is a key component in a number of compounds investigated for their anticancer potential. nih.govresearchgate.net Research has shown that certain derivatives can inhibit the proliferation of various cancer cell lines. mdpi.com

Anti-inflammatory and Analgesic Effects: The benzoxazole scaffold is present in compounds known to possess anti-inflammatory and analgesic properties. jocpr.com This has led to the exploration of benzoxazole derivatives as potential treatments for inflammatory conditions.

Other Biological Activities: The versatility of the benzoxazole scaffold is further highlighted by its association with a wide array of other biological effects, including antiviral, antitubercular, and neuroprotective activities. nih.govresearchgate.netmdpi.com

The position of substituents on the benzoxazole ring is crucial for its biological activity, with the 2 and 5-positions being particularly important for modulating the intensity and spectrum of its effects. jocpr.commdpi.com

Table 1: Reported Biological Activities of Benzoxazole Derivatives

| Biological Activity | Description | Key Findings |

| Antimicrobial | Inhibition of bacterial and fungal growth. | Active against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govjocpr.comnih.gov |

| Anticancer | Inhibition of cancer cell proliferation. | Demonstrated efficacy against various cancer cell lines. nih.govresearchgate.netmdpi.com |

| Anti-inflammatory | Reduction of inflammation. | Benzoxazole-containing compounds have shown potent anti-inflammatory effects. jocpr.com |

| Analgesic | Pain relief. | Certain derivatives exhibit significant analgesic properties. jocpr.com |

| Antiviral | Inhibition of viral replication. | The scaffold has been incorporated into molecules with antiviral activity. nih.govresearchgate.net |

| Antitubercular | Inhibition of Mycobacterium tuberculosis. | Some benzoxazole derivatives have shown promising antitubercular activity. researchgate.net |

Role of the Benzamide (B126) Moiety in Modulating Molecular Interactions and Biological Activity

The benzamide moiety, characterized by a benzene ring attached to an amide functional group, is another cornerstone in the design and development of new pharmaceutical agents. This simple yet versatile chemical entity plays a significant role in modulating the biological activity of a molecule through its ability to form key molecular interactions.

The amide group is a critical hydrogen bond donor and acceptor, enabling it to engage in specific interactions with biological targets such as enzymes and receptors. This ability to form stable hydrogen bonds is often a determining factor in the binding affinity and selectivity of a drug molecule.

Benzamide derivatives have been successfully incorporated into a wide range of clinically used drugs and investigational compounds, demonstrating their therapeutic potential across various disease areas. These include:

Antimicrobial Agents: Benzamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. nanobioletters.com

Anticancer Drugs: The benzamide scaffold is present in several anticancer agents, where it contributes to their mechanism of action.

Enzyme Inhibitors: The ability of the benzamide group to interact with active sites has been exploited in the design of various enzyme inhibitors.

Rationale for Investigating N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide and its Derivatives

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the rationale for its investigation can be logically inferred from the well-established properties of its constituent parts: the 2-benzyl-1,3-benzoxazole core and the N-substituted benzamide group.

The combination of these two pharmacophores represents a classic drug design strategy known as molecular hybridization or fragment-based drug design . This approach involves linking two or more pharmacophoric units to create a new chemical entity with potentially enhanced or novel biological activity.

The rationale for investigating this compound and its derivatives is likely driven by the following considerations:

Synergistic or Additive Effects: Researchers may hypothesize that combining the broad-spectrum biological activity of the benzoxazole scaffold with the target-binding capabilities of the benzamide moiety could lead to compounds with improved potency or a more desirable therapeutic profile.

Modulation of Physicochemical Properties: The benzamide group can influence the solubility, lipophilicity, and metabolic stability of the parent benzoxazole molecule. By attaching a benzamide at the 5-position, researchers can systematically modify these properties to optimize the compound's pharmacokinetic profile.

Exploration of New Chemical Space: The synthesis of novel derivatives of this compound allows for the exploration of new areas of chemical space, increasing the probability of discovering compounds with unique biological activities or mechanisms of action. The benzyl (B1604629) group at the 2-position of the benzoxazole ring further adds to the structural diversity and can contribute to specific interactions with biological targets.

Target-Specific Design: Based on the known targets of benzoxazole and benzamide derivatives, the synthesis of this hybrid molecule could be aimed at developing inhibitors for specific enzymes or modulators for particular receptors implicated in disease. For example, given the known anticancer and antimicrobial properties of both parent scaffolds, this compound could be investigated as a potential agent in these therapeutic areas.

In essence, the investigation of this compound represents a rational and scientifically grounded approach to drug discovery, leveraging the proven utility of its constituent chemical motifs to create novel molecules with therapeutic potential.

Structure

3D Structure

Properties

CAS No. |

590393-83-2 |

|---|---|

Molecular Formula |

C21H16N2O2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide |

InChI |

InChI=1S/C21H16N2O2/c24-21(16-9-5-2-6-10-16)22-17-11-12-19-18(14-17)23-20(25-19)13-15-7-3-1-4-8-15/h1-12,14H,13H2,(H,22,24) |

InChI Key |

AGPNYRFTGPGNQM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Computational and Theoretical Approaches in the Study of N 2 Benzyl 1,3 Benzoxazol 5 Yl Benzamide

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is crucial in drug discovery for elucidating the binding mechanism and predicting the binding affinity of a compound within the active site of a biological target. In the study of N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide and its analogs, molecular docking simulations are employed to identify potential protein targets and to understand the key intermolecular interactions that govern their biological activity.

Docking studies on benzoxazole (B165842) derivatives have revealed that these compounds can effectively bind to the active sites of various enzymes, such as DNA gyrase, by forming a network of interactions including hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov For instance, in a study of related benzoxazole derivatives, the benzoxazole core was shown to be a critical scaffold for interaction with key amino acid residues in the target protein. nih.govresearchgate.net The binding energy, calculated as a result of these interactions, provides a qualitative measure of the ligand's affinity for the target. Lower binding energies typically indicate a more stable ligand-protein complex and potentially higher biological activity.

The following table summarizes representative data from molecular docking studies of benzoxazole derivatives with potential biological targets:

| Compound Series | Target Protein | Key Interacting Residues | Predicted Binding Affinity (kcal/mol) |

| 2-substituted benzoxazoles | DNA Gyrase | Asp73, Gly77, Arg76 | -7.5 to -9.2 |

| Benzoxazole-hydrazones | Anticancer Receptor 2A91 | Not specified | Not specified |

Note: This data is illustrative and based on studies of analogous compounds to this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability of Ligand-Target Complexes

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms and molecules over time. MD simulations are instrumental in assessing the conformational stability of the ligand within the binding pocket and understanding the flexibility of both the ligand and the target protein.

For complexes involving benzoxazole derivatives, MD simulations can validate the binding modes predicted by docking studies and provide a more accurate estimation of the binding free energy. A stable ligand-protein complex in an MD simulation is characterized by minimal root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation period. Studies on similar heterocyclic compounds have shown that stable complexes maintain key hydrogen bonds and hydrophobic interactions throughout the simulation, reinforcing the initial docking predictions. nih.govnih.gov These simulations can also reveal the role of water molecules in mediating ligand-target interactions, which is often not apparent in static docking poses.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. For this compound, DFT calculations can provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO).

The energies of the HOMO and LUMO are critical in determining the molecule's chemical reactivity and its ability to participate in charge-transfer interactions. A smaller HOMO-LUMO energy gap generally implies higher reactivity. semanticscholar.org DFT calculations on benzoxazole derivatives have been used to correlate their electronic properties with their observed biological activities. mdpi.com Furthermore, these calculations can predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure.

Pharmacophore Modeling and Virtual Screening for Novel Analog Identification

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.

For this compound, a pharmacophore model can be developed to highlight the key features, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups, that are crucial for its interaction with a biological target. This model can then be used as a 3D query to screen large compound libraries for novel analogs with similar pharmacophoric features, potentially leading to the discovery of new and more potent compounds. This approach has been successfully applied to other benzoxazole-containing compounds to identify new antimicrobial agents.

In Silico Analysis of Structural Features for Biological Activity Prediction

In silico analysis of structural features, often through Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the biological potency of newly designed analogs of this compound. chemistryjournal.net

These molecular descriptors can include physicochemical properties such as lipophilicity (logP), molecular weight, and polar surface area, as well as electronic and steric parameters. pnrjournal.com For benzoxazole derivatives, SAR studies have indicated that the nature and position of substituents on the benzoxazole ring system can significantly impact their antimicrobial and anticancer activities. chemistryjournal.netnih.gov For example, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its binding affinity to a target. researchgate.net

Crystallographic Studies of Compound-Target Complexes

X-ray crystallography is an experimental technique that provides the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details. While obtaining a crystal structure of this compound complexed with a biological target would be the gold standard for understanding its binding mode, such data is often challenging to acquire.

However, crystallographic studies of similar benzoxazole and benzamide (B126) derivatives provide valuable insights into the preferred conformations and intermolecular interactions of these chemical motifs. semanticscholar.orgacs.orgx-mol.netnih.gov For instance, the crystal structures of related compounds often reveal the planarity of the benzoxazole ring system and the formation of intermolecular hydrogen bonds, which are crucial for crystal packing and can be indicative of the types of interactions that occur in a protein binding site. semanticscholar.orgnih.gov This information can be used to validate and refine computational models.

The following table presents representative crystallographic data for analogous benzoxazole and benzamide compounds:

| Compound | Crystal System | Space Group | Key Structural Features |

| 2-(2-aminophenyl)-1,3-benzoxazole | Monoclinic | P2₁/c | Almost planar conformation, intramolecular N—H⋯N hydrogen bonds |

| Methyl 1,3-benzoxazole-2-carboxylate | Monoclinic | P2₁ | Almost planar molecule, herringbone arrangement in crystal |

| 3-acetoxy-2-methyl-N-(2-methoxyphenyl)benzamide | Triclinic | P-1 | Supramolecular structure stabilized by hydrogen bonds and C–H⋯π interactions |

Note: This data is illustrative and based on studies of analogous compounds to this compound.

Emerging Research Directions and Future Prospects for N 2 Benzyl 1,3 Benzoxazol 5 Yl Benzamide Research

Rational Design of Novel Analogs with Tailored Biological Profiles

The rational design of new analogs of N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide is a forward-looking strategy aimed at optimizing its therapeutic potential. This approach relies on understanding the structure-activity relationships (SAR), which dictate how specific structural modifications influence biological activity. nih.gov For benzoxazole (B165842) derivatives, it has been observed that substitutions at various positions can significantly enhance antiproliferative or antimicrobial activities. nih.govmdpi.com

Future research will likely focus on systematic modifications to the core this compound structure:

Modification of the Benzyl (B1604629) and Benzamide (B126) Rings: Introducing various substituents (e.g., halogens, methoxy groups, alkyl groups) to the aromatic rings of the benzyl and benzamide moieties can modulate the compound's lipophilicity, electronic properties, and steric profile. This can lead to improved binding affinity for target proteins and enhanced biological activity. For instance, studies on N-benzyl phenethylamines have shown that N-benzyl substitution can significantly increase binding affinity and functional activity at certain receptors. nih.gov

Substitution on the Benzoxazole Core: Altering the substitution pattern on the benzoxazole ring system itself is another key avenue. Research has shown that derivatives with substituents like chlorine at position 5 or a methoxy group at position 3 of an attached phenyl ring can exhibit higher antiproliferative activity. mdpi.com

Bioisosteric Replacement: Replacing key functional groups with bioisosteres can improve pharmacokinetic properties or reduce potential toxicity while retaining the desired biological activity.

The goal of this rational design is to create a new generation of analogs with tailored profiles, such as increased potency against a specific target, selectivity over related targets to minimize side effects, or improved metabolic stability. acs.org

Table 1: Structure-Activity Relationship (SAR) Insights for Benzoxazole Derivatives

| Structural Modification Area | Observed Effect on Biological Activity | Potential Goal for Analog Design |

| Position 5 of Benzoxazole Ring | Substitution with halogen atoms (e.g., chlorine) can enhance antiproliferative activity. mdpi.com | Improve anticancer potency. |

| Position 2 Phenyl Ring | A methoxy group at position 3 of the phenyl ring generally leads to higher antiproliferative activity. mdpi.com | Enhance potency against cancer cell lines. |

| N-Benzyl Group | N-benzyl substitutions on related pharmacophores can significantly increase receptor binding affinity and functional activity. nih.gov | Increase target engagement and efficacy. |

| General Aromatic Rings | Introduction of electron-withdrawing or electron-donating groups can modulate activity. nih.gov | Fine-tune electronic properties for optimal target interaction. |

Exploration of Undiscovered Biological Targets and Pathways

While benzoxazole derivatives are known for their broad spectrum of biological activities—including anticancer, antimicrobial, and anti-inflammatory properties—the specific molecular targets for many of these compounds, including this compound, remain to be fully elucidated. nih.govtandfonline.com Future research will venture into uncharted territory to identify novel biological targets and the signaling pathways modulated by this class of molecules.

Promising strategies for this exploration include:

High-Throughput Screening (HTS): Screening this compound and a library of its analogs against large panels of enzymes, receptors, and cancer cell lines can rapidly identify potential new targets and disease indications.

Computational Approaches: Molecular docking and simulation studies can predict the binding of these compounds to the three-dimensional structures of various proteins. This can help prioritize potential targets for experimental validation. For example, docking studies have suggested that the antibacterial activity of some 2-substituted benzoxazoles may be linked to the inhibition of DNA gyrase. nih.gov

Chemical Proteomics: Advanced techniques like affinity chromatography-mass spectrometry can be used to "fish" for binding partners of this compound directly from cell lysates, providing an unbiased method for target identification.

The discovery of new targets will not only expand the potential therapeutic applications of these compounds but also provide valuable tools for dissecting complex biological pathways. researchgate.net

Integration of Advanced Synthetic Methodologies for Diversification

To fuel the exploration of new analogs and biological targets, a robust and efficient synthetic platform is essential. The future of this compound research will heavily rely on the integration of advanced synthetic methodologies to rapidly generate a diverse library of derivatives. Traditional methods are being supplemented and replaced by more efficient, cost-effective, and environmentally friendly techniques. biotech-asia.org

Key advanced methodologies include:

Microwave-Assisted Synthesis: This technique uses microwave irradiation to dramatically reduce reaction times, often from hours to minutes, while improving product yields. benthamdirect.com It has proven to be a very effective and useful tool for the synthesis of benzoxazoles. benthamdirect.com

Novel Catalysis: The use of various catalysts, including metal catalysts (e.g., copper, palladium, ruthenium), nanocatalysts, and ionic liquids, has simplified the synthesis of the benzoxazole core. nih.govijpbs.com For example, copper-catalyzed reactions are effective for achieving the cyclization needed to form the benzoxazole ring.

Green Chemistry Approaches: Methodologies that use solvent-free conditions or environmentally benign solvents like ethanol are becoming increasingly important. nih.gov These approaches not only reduce the environmental impact but can also lead to simpler workup procedures and higher yields.

These modern synthetic tools will enable chemists to quickly build and diversify libraries of this compound analogs, accelerating the pace of drug discovery.

Table 2: Comparison of Synthetic Methods for Benzoxazole Derivatives

| Methodology | Key Advantages | Example Condition | Reference |

| Conventional Heating | Well-established and widely used. | Reflux in a suitable solvent for several hours. | hakon-art.com |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, high efficiency. | Microwave irradiation at 80°C for 15 minutes. | benthamdirect.comjbarbiomed.com |

| Metal Catalysis | High yields, vast functionalization, mild reaction conditions. | Copper or Palladium catalyzed coupling reactions. | nih.govijpbs.com |

| Green Synthesis | Environmentally benign, often uses reusable catalysts, simple workup. | Use of an ionic liquid gel catalyst in solvent-free conditions. | nih.gov |

Development of Novel Analytical Techniques for Enhanced Characterization and Detection

As more potent and complex analogs of this compound are synthesized, the need for advanced analytical techniques for their precise characterization and sensitive detection becomes critical. While standard methods such as NMR spectroscopy, mass spectrometry, and IR spectroscopy form the foundation of structural confirmation, novel techniques can provide deeper insights into the compound's properties and behavior. biotech-asia.orghakon-art.comijpsjournal.com

An important emerging area is the use of electrochemical methods. The electrochemical behavior of N-(2-benzylbenzoxazol-5-yl)benzamide and its derivatives has been investigated using techniques like:

Cyclic Voltammetry (CV)

Square Wave Voltammetry (SWV)

Differential Pulse Voltammetry (DPV)

These methods can be used for the quantitative determination of the compound in various media, including biological fluids like human serum and urine. researchgate.net Furthermore, some benzoxazole derivatives have been shown to be highly efficient luminophores, exhibiting strong electrogenerated chemiluminescence (ECL), which could be harnessed for highly sensitive detection applications in bioassays. researchgate.net Future research will focus on refining these techniques to allow for real-time monitoring of the compound in biological systems and for characterizing its interactions with molecular targets.

Collaborative Research Initiatives in Academia and Industry

The journey of a chemical compound from a laboratory curiosity to a potential therapeutic agent is long, complex, and expensive. The future success of research on this compound will likely depend on strong, synergistic collaborations between academic institutions and the pharmaceutical industry. researchgate.net

These partnerships create a powerful ecosystem for innovation:

Academia typically provides deep expertise in fundamental biology, novel synthetic chemistry, and the discovery of new molecular pathways.

Industry brings essential resources such as high-throughput screening capabilities, expertise in drug metabolism and pharmacokinetics (DMPK), and the experience required to navigate the complex process of clinical development and regulatory approval.

A successful collaborative model involves industry providing funding and access to specialized screening libraries and technologies, while academic labs perform the initial discovery and mechanistic studies. researchgate.net Such initiatives can speed up the selection of the best synthetic routes for manufacturing and help bridge the gap between basic scientific output and the development of new medicines. researchgate.netresearchgate.net For a compound like this compound, these collaborations will be crucial to fully explore its therapeutic potential and translate promising research findings into tangible clinical benefits.

Q & A

Q. What are the standard synthetic routes for N-(2-benzyl-1,3-benzoxazol-5-yl)benzamide, and how is purity ensured?

The compound is typically synthesized via cyclization or coupling reactions. For example, benzoxazole core formation can be achieved by reacting 5-aminobenzoxazole derivatives with benzoyl chloride under basic conditions. Purity is validated using thin-layer chromatography (TLC) and melting point determination . Post-synthesis, advanced characterization employs nuclear magnetic resonance (NMR) for structural confirmation, infrared spectroscopy (IR) for functional group analysis, and mass spectrometry (MS) for molecular weight verification .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

- 1H/13C NMR : To confirm substituent positions and aromatic proton environments .

- IR Spectroscopy : Identifies amide (C=O stretch ~1650 cm⁻¹) and benzoxazole (C-O-C stretch ~1250 cm⁻¹) functional groups .

- Mass Spectrometry : Provides molecular ion peaks and fragmentation patterns for structural elucidation .

- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .

Q. What stability considerations are relevant for handling and storing this compound?

While direct data is limited, analogous benzamides exhibit stability under dry, cool conditions (2–8°C) in inert atmospheres. Avoid prolonged exposure to light, moisture, or reactive solvents. Stability should be monitored via periodic TLC or HPLC analysis .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular structure, and what challenges arise during refinement?

Single-crystal X-ray diffraction determines absolute configuration and packing interactions. Challenges include:

- Crystal Growth : Optimizing solvent systems (e.g., methanol/water mixtures) and slow evaporation techniques .

- Refinement : Using SHELXL for small-molecule refinement. Hydrogen atoms are placed geometrically, and thermal parameters are refined with riding models. Disordered regions require constraints .

- Intermolecular Interactions : Analyzing hydrogen bonds (e.g., N–H⋯N/O) and π-π stacking to explain packing stability .

Q. How can researchers design analogs to evaluate biological activity (e.g., PARP-1 or SMO inhibition)?

- Scaffold Modification : Introduce electron-withdrawing/donating groups (e.g., -F, -NO2) on the benzamide or benzoxazole rings to modulate electronic properties .

- Structure-Activity Relationship (SAR) : Test substituents at the 5-position of benzoxazole for steric/electronic effects on target binding .

- Docking Studies : Use software like AutoDock to predict interactions with PARP-1 (NAD+ binding site) or SMO (transmembrane domain) .

Q. How should discrepancies in biological activity data across studies be addressed?

Contradictions may arise from:

- Assay Conditions : Variability in cell lines (e.g., HeLa vs. MCF-7), serum concentrations, or incubation times .

- Dose-Response Analysis : Use probit or nonlinear regression models (e.g., GraphPad Prism) to calculate accurate IC50/IC80 values .

- Control Experiments : Validate results with reference compounds (e.g., hydroxyurea for cytotoxicity assays) and replicate under identical conditions .

Q. What computational methods predict physicochemical properties for lead optimization?

- LogP/Solubility : Tools like ACD/Labs Percepta estimate partition coefficients and aqueous solubility from molecular descriptors .

- Toxicity Prediction : QSAR models (e.g., ProTox-II) assess acute toxicity and hepatotoxicity risks .

- Metabolic Stability : In silico tools (e.g., MetaSite) predict cytochrome P450 metabolism sites .

Methodological Notes

- Synthesis Optimization : Microwave-assisted synthesis () reduces reaction times and improves yields.

- Biological Evaluation : Standardize assays using cell viability markers (e.g., MTT) and validate with orthogonal methods (e.g., flow cytometry) .

- Data Interpretation : Cross-reference crystallographic data (CCDC entries) and spectral libraries (e.g., SDBS) to resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.